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Introduction to PPZ2: A Key Regulator of Cell
Integrity in Yeast
Saccharomyces cerevisiae, a widely used model organism in biological research, possesses

two functionally redundant serine/threonine protein phosphatases, Ppz1 and Ppz2. These

enzymes play a crucial role in maintaining cell wall integrity, osmotic stability, and ion

homeostasis.[1][2] Ppz1 and Ppz2 are components of the Protein Kinase C (PKC1)-mediated

signaling pathway, which is essential for cell survival under various stress conditions.[1]

Deletion of both PPZ1 and PPZ2 genes results in a temperature-sensitive cell lysis phenotype

and increased sensitivity to osmotic stress, highlighting their importance in cellular resilience.[1]

[2] Understanding the precise function of Ppz2 is critical for elucidating the complex signaling

networks that govern cell integrity and stress response, and may offer insights into fungal

pathogenesis and potential antifungal drug targets.

CRISPR-Cas9 as a Tool to Interrogate PPZ2
Function
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has

emerged as a powerful and precise tool for genome editing in a variety of organisms, including

yeast.[3][4] This technology allows for targeted gene knockouts, insertions, and modifications,

enabling researchers to study gene function with unprecedented accuracy and efficiency. By
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leveraging CRISPR-Cas9 to create a specific knockout of the PPZ2 gene, researchers can

dissect its individual contribution to cellular processes, overcoming the functional redundancy

with its paralog, PPZ1. This approach facilitates the detailed characterization of Ppz2's role in

signaling pathways and its impact on cellular phenotypes.

Experimental Protocols
Protocol 1: Designing and Cloning a Guide RNA (gRNA)
for PPZ2 Knockout
Objective: To design and clone a specific guide RNA targeting the PPZ2 gene into a yeast

expression vector containing the Cas9 nuclease.

Materials:

Saccharomyces cerevisiae genomic DNA

pCAS plasmid (or other suitable yeast CRISPR-Cas9 vector)

Restriction enzymes (e.g., as specified by the chosen vector)

T4 DNA ligase

Competent E. coli cells

LB agar plates with appropriate antibiotic

Plasmid purification kit

Oligonucleotides for gRNA and verification primers

Procedure:

gRNA Design:

Identify a 20-nucleotide target sequence within the coding region of the PPZ2 gene

(Systematic Name: YDR436W).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1677980?utm_src=pdf-body
https://www.benchchem.com/product/b1677980?utm_src=pdf-body
https://www.benchchem.com/product/b1677980?utm_src=pdf-body
https://www.benchchem.com/product/b1677980?utm_src=pdf-body
https://www.benchchem.com/product/b1677980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The target sequence must be immediately upstream of a Protospacer Adjacent Motif

(PAM) sequence (5'-NGG-3') for Streptococcus pyogenes Cas9.

Utilize online gRNA design tools (e.g., CHOPCHOP, CRISPR Design Tool) to identify

potential gRNA sequences and assess their on-target efficiency and potential off-target

effects.[5]

Recommended gRNA sequence for PPZ2 (example): 5'-

GATGTCAAGAGAGTAGAAGTTGG-3' (This is a hypothetical sequence and should be

validated bioinformatically before use).

Oligonucleotide Synthesis:

Synthesize two complementary oligonucleotides encoding the chosen 20-bp gRNA

sequence with appropriate overhangs for cloning into the selected CRISPR-Cas9 vector.

Vector Preparation:

Digest the yeast CRISPR-Cas9 vector with the appropriate restriction enzyme(s)

according to the manufacturer's protocol to create cloning sites for the gRNA cassette.

Purify the linearized vector using a gel purification kit.

gRNA Cassette Ligation:

Anneal the two complementary oligonucleotides to form a double-stranded DNA fragment.

Ligate the annealed gRNA cassette into the linearized CRISPR-Cas9 vector using T4 DNA

ligase.

Transformation and Plasmid Purification:

Transform the ligation product into competent E. coli cells.

Select for positive transformants on LB agar plates containing the appropriate antibiotic.

Isolate and purify the plasmid DNA from positive colonies using a plasmid purification kit.
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Verification:

Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: CRISPR-Cas9-Mediated Knockout of PPZ2 in
S. cerevisiae
Objective: To introduce the Cas9-gRNA plasmid into yeast cells to generate a ppz2 knockout

strain.

Materials:

S. cerevisiae strain (e.g., BY4741)

CRISPR-Cas9 plasmid containing the PPZ2-targeting gRNA

Repair template (optional, for precise editing)

Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

Selective agar plates (e.g., SC-Ura for a URA3 marker on the plasmid)

Yeast genomic DNA extraction kit

PCR reagents and primers flanking the PPZ2 locus

Procedure:

Yeast Transformation:

Transform the CRISPR-Cas9-PPZ2-gRNA plasmid into the desired S. cerevisiae strain

using a standard yeast transformation protocol.

If a precise deletion or modification is desired, co-transform with a linear DNA repair

template containing the desired edit flanked by homology arms to the PPZ2 locus. For a

simple knockout, the cell's non-homologous end joining (NHEJ) pathway will introduce

mutations.
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Selection of Transformants:

Plate the transformed cells on selective agar plates and incubate at 30°C for 2-3 days until

colonies appear.

Verification of PPZ2 Knockout:

Isolate genomic DNA from individual colonies.

Perform PCR using primers that flank the PPZ2 target site.

Analyze the PCR products by gel electrophoresis. A successful knockout will result in a

change in the size of the PCR product or a loss of the product altogether.

Confirm the knockout by Sanger sequencing of the PCR product.

Plasmid Curing (Optional):

To create a marker-free knockout strain, the CRISPR-Cas9 plasmid can be removed by

growing the cells on non-selective media and then replica-plating to identify colonies that

have lost the plasmid.

Protocol 3: Phenotypic Analysis of ppz2Δ Strain
Objective: To assess the phenotypic consequences of PPZ2 deletion, focusing on temperature

sensitivity and osmotic stress sensitivity.

A. Temperature-Sensitive Growth Assay:

Culture Preparation: Grow wild-type (WT) and ppz2Δ strains in YPD liquid medium overnight

at a permissive temperature (e.g., 25°C).

Serial Dilution: Prepare 10-fold serial dilutions of each culture.

Spotting: Spot 5 µL of each dilution onto YPD agar plates.

Incubation: Incubate one set of plates at the permissive temperature (25°C) and another set

at a restrictive temperature (e.g., 37°C or 39°C).
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Analysis: After 2-3 days, compare the growth of the WT and ppz2Δ strains at both

temperatures. A significant reduction in growth of the ppz2Δ strain at the restrictive

temperature indicates a temperature-sensitive phenotype.

B. Osmotic Stress Sensitivity Assay:

Culture Preparation: Grow WT and ppz2Δ strains in YPD liquid medium overnight at 30°C.

Growth Curve Analysis:

Inoculate fresh YPD medium and YPD medium supplemented with an osmotic stressor

(e.g., 1 M NaCl or 1 M Sorbitol) with the overnight cultures to an initial OD600 of ~0.1.

Incubate the cultures in a microplate reader at 30°C with shaking.

Measure the OD600 at regular intervals (e.g., every 30 minutes) for 24-48 hours.

Data Analysis: Plot the growth curves (OD600 vs. time) for both strains under normal and

osmotic stress conditions. Compare the growth rates and final cell densities to determine the

sensitivity of the ppz2Δ strain to osmotic stress.

Protocol 4: Analysis of Slt2 MAPK Activation
Objective: To determine the effect of PPZ2 deletion on the activation of the Slt2 MAP kinase, a

key downstream component of the cell wall integrity pathway.

Materials:

Wild-type (WT) and ppz2Δ yeast strains

Yeast protein extraction buffer

Primary antibody against phosphorylated Slt2 (p-Slt2)

Primary antibody against total Slt2 (loading control)

Secondary antibody conjugated to HRP

Chemiluminescent substrate for Western blotting
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Procedure:

Cell Culture and Stress Induction:

Grow WT and ppz2Δ strains to mid-log phase in YPD medium.

Induce cell wall stress by adding a final concentration of 0.1 mg/mL Congo Red or by heat

shock at 39°C for 1 hour. Include an unstressed control for each strain.

Protein Extraction:

Harvest the cells by centrifugation and perform protein extraction using a standard yeast

lysis protocol (e.g., bead beating in lysis buffer).

Western Blotting:

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with the anti-p-Slt2 antibody to detect the activated form of the

kinase.

Strip the membrane and re-probe with an anti-total Slt2 antibody to ensure equal loading.

Quantification:

Quantify the band intensities using densitometry software.

Calculate the ratio of p-Slt2 to total Slt2 for each sample to determine the relative

activation of the Slt2 MAPK.

Data Presentation
Table 1: Phenotypic Analysis of ppz2Δ Strain
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Phenotype Wild-Type ppz2Δ

Growth at 25°C +++ +++

Growth at 37°C +++ +

Growth in 1M NaCl ++ +/-

Growth in 1M Sorbitol +++ ++

(+++: robust growth; ++: moderate growth; +: weak growth; +/-: very weak growth)

Table 2: Quantitative Analysis of Slt2 MAPK Activation

Strain Condition
Relative p-Slt2/Total Slt2
Ratio (Fold Change vs. WT
Unstressed)

Wild-Type Unstressed 1.0

Wild-Type Stressed 5.2

ppz2Δ Unstressed 1.8

ppz2Δ Stressed 8.5

(Data are hypothetical and for illustrative purposes only)
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Caption: The PKC1-Slt2 cell wall integrity signaling pathway in yeast.
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Caption: Experimental workflow for CRISPR-Cas9-mediated knockout of PPZ2.
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Caption: Logical relationships of PPZ2 function and associated phenotypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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